
Theoretical Properties of 1,2-Diaminoguanidine:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Diaminoguanidine

Cat. No.: B1195052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,2-Diaminoguanidine (DAG), a molecule of significant interest in medicinal chemistry and

materials science, possesses a unique electronic structure that underpins its diverse reactivity

and biological activity. This technical guide provides an in-depth analysis of the core theoretical

properties of 1,2-diaminoguanidine, supported by available experimental data. It covers its

molecular structure, physicochemical properties, and quantum chemical characteristics.

Furthermore, this document details established experimental protocols for its synthesis and

characterization and elucidates its mechanism of action as an inhibitor of nitric oxide synthase,

a critical pathway in various physiological and pathological processes. Quantitative data are

presented in structured tables for clarity, and logical relationships are visualized using process

diagrams to facilitate a comprehensive understanding for researchers and drug development

professionals.

Introduction
1,2-Diaminoguanidine is a guanidine derivative characterized by the substitution of two

hydrogen atoms on the same nitrogen with amino groups. This arrangement confers a range of

interesting chemical properties, including the ability to act as a versatile ligand and its

involvement in the formation of high-energy materials. From a pharmacological perspective,

1,2-diaminoguanidine has been identified as a potent inhibitor of nitric oxide synthase (NOS)
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isoforms, making it a valuable tool for studying the roles of nitric oxide in biological systems and

a potential lead compound in drug discovery programs targeting NOS-related pathologies.

This guide aims to consolidate the theoretical and experimental knowledge of 1,2-
diaminoguanidine to serve as a comprehensive resource for the scientific community.

Molecular Structure and Physicochemical
Properties
The fundamental properties of 1,2-diaminoguanidine are summarized below. It is important to

note that while extensive theoretical data for the neutral molecule is not readily available in a

single comprehensive study, the properties of its more common hydrochloride salt provide

valuable insights.

Physicochemical Data
The computed physicochemical properties of 1,2-diaminoguanidine and its

monohydrochloride salt are presented in Table 1.

Property 1,2-Diaminoguanidine
1,3-Diaminoguanidine
Monohydrochloride

Molecular Formula CH₇N₅ CH₈ClN₅

Molecular Weight 89.10 g/mol 125.56 g/mol

IUPAC Name 1,2-diaminoguanidine

1,2-

diaminoguanidine;hydrochlorid

e

CAS Number 4364-78-7 36062-19-8

Hydrogen Bond Donor Count 5 5

Hydrogen Bond Acceptor

Count
5 3

XLogP3-AA -1.3 Not Available
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Data sourced from PubChem CID 9566042 and CID 9566041.[1]

Theoretical Structural Parameters
While a complete set of theoretically calculated bond lengths and angles for neutral 1,2-
diaminoguanidine using a standardized method like DFT with B3LYP/6-31G* is not readily

available in the reviewed literature, theoretical studies on diaminoguanidine isomers have been

performed. These studies suggest that the 1,2-isomer (DAG1) is of greater stability compared

to other positional isomers.

For comparative purposes, experimental bond lengths from the crystal structure of a related

diaminoguanidinium salt are provided in Table 2. These values offer an approximation of the

bond characteristics within the protonated form of the molecule.

Bond Bond Length (Å)

C-N (guanidine core) 1.3243 - 1.3321

Note: These values are for a diaminoguanidinium cation and may differ from the neutral

molecule.

Quantum Chemical Insights
Quantum chemical calculations provide a deeper understanding of the electronic distribution

and reactivity of 1,2-diaminoguanidine.

Electron Delocalization and Mulliken Charge Analysis
Theoretical studies have been conducted on the electron delocalization in diaminoguanidine

isomers. Natural Population Analysis (NPA) has been employed to understand the electronic

structure, with findings indicating significant electron delocalization which contributes to the

molecule's stability and basicity. The absolute proton affinity of diaminoguanidine is noted to be

greater than that of guanidine and aminoguanidine, attributed to extra stability from

intramolecular interactions in the protonated form.

A Mulliken charge analysis of diaminoguanidine isomers has been reported, which is crucial for

understanding the partial atomic charges and predicting sites of nucleophilic or electrophilic
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attack. While the specific numerical data from these analyses are not fully detailed in the

available literature, the studies highlight the importance of charge distribution in determining

the chemical behavior of these molecules.

Experimental Protocols
The synthesis of 1,2-diaminoguanidine is typically achieved as its hydrochloride salt. Two

common methods are detailed below.

Synthesis of 1,3-Diaminoguanidine Monohydrochloride
Note: 1,3-Diaminoguanidine monohydrochloride is a commonly used synonym for 1,2-
diaminoguanidine monohydrochloride.

Method 1: From Sodium Thiocyanate and Dimethyl Sulfate

This two-step synthesis involves the initial formation of methyl thiocyanate followed by its

reaction with hydrazine hydrochloride.

Step 1: Synthesis of Methyl Thiocyanate

Dissolve sodium thiocyanate (NaSCN) in water.

Add dimethyl sulfate ((CH₃)₂SO₄) to the solution. The recommended molar ratio of NaSCN to

(CH₃)₂SO₄ is approximately 2.1:1.

Allow the reaction to proceed at room temperature for 5-6 hours.

Separate the resulting oil layer of methyl thiocyanate from the aqueous layer.

Step 2: Synthesis of 1,3-Diaminoguanidine Monohydrochloride

Prepare a solution of hydrazine hydrochloride (N₂H₅Cl) in water.

Raise the temperature of the hydrazine hydrochloride solution to 30-40°C.

Add the methyl thiocyanate obtained in Step 1. The molar ratio of hydrazine hydrochloride to

methyl thiocyanate should be in the range of 1.95-2.0:1.
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Maintain the reaction mixture at 30-40°C for 4-5 hours.

The product, 1,3-diaminoguanidine monohydrochloride, will precipitate as a white solid.

Filter the solid and wash with cold water (5-10°C).

Dry the purified solid to obtain the final product.

Method 2: From Guanidine Hydrochloride and Hydrazine Hydrate

This method involves the direct reaction of guanidine hydrochloride with hydrazine hydrate.

Dissolve guanidine hydrochloride (CH₆N₃·Cl) in water.

Add toluene to the aqueous solution.

Add hydrazine hydrate (N₂H₄·H₂O) dropwise to the mixture. The recommended molar ratio of

guanidine hydrochloride to hydrazine hydrate is between 1:1.9 and 1:2.5.

Heat the reaction mixture to between 50-110°C and maintain for 5-10 hours.

After the reaction, cool the mixture and adjust the pH to less than 3 with hydrochloric acid.

Separate the aqueous layer and concentrate it by distillation until a small amount of

precipitate forms.

Slowly add the concentrated aqueous solution to anhydrous ethanol with stirring to induce

crystallization.

Filter the resulting white crystals, wash with cold water (1-6°C), and dry to yield 1,3-

diaminoguanidine monohydrochloride.

Characterization
Standard analytical techniques are used to characterize the synthesized 1,2-
diaminoguanidine hydrochloride:

Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

Elemental Analysis: To determine the elemental composition.

Biological Activity: Nitric Oxide Synthase Inhibition
1,2-Diaminoguanidine is a known inhibitor of all three isoforms of nitric oxide synthase

(nNOS, eNOS, and iNOS).[2] The mechanism of inhibition is time- and concentration-

dependent and requires the metabolic activity of the enzyme.

The inactivation of NOS by 1,2-diaminoguanidine is a complex process involving the enzyme,

the inhibitor, and several cofactors. The key steps are outlined below.

Mechanism of NOS Inactivation
The inactivation of nitric oxide synthase by 1,2-diaminoguanidine is a mechanism-based

process, meaning the enzyme metabolizes the inhibitor to a reactive species that then

inactivates the enzyme.[2] The process is dependent on the presence of oxygen and Ca²⁺ and

is stimulated by the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2] 1,2-Diaminoguanidine
inactivates both the NADPH-oxidase and citrulline-forming activities of nNOS.[2]

The following diagram illustrates the key components and their relationships in the inactivation

of nitric oxide synthase by 1,2-diaminoguanidine.
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Caption: Mechanism of Nitric Oxide Synthase inactivation by 1,2-diaminoguanidine.

Conclusion
1,2-Diaminoguanidine is a molecule with significant theoretical and practical importance. Its

unique electronic structure, characterized by extensive electron delocalization, contributes to its

stability and reactivity. While a complete theoretical dataset for the neutral molecule remains an

area for further investigation, the properties of its hydrochloride salt and its role as a potent,

mechanism-based inhibitor of nitric oxide synthase are well-documented. The experimental

protocols for its synthesis are established and provide a clear pathway for its preparation. The

elucidation of its inhibitory action on NOS provides a critical framework for its use in biomedical

research and as a potential scaffold for the development of novel therapeutics. This guide

serves as a foundational resource for scientists and researchers engaged in the study and

application of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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